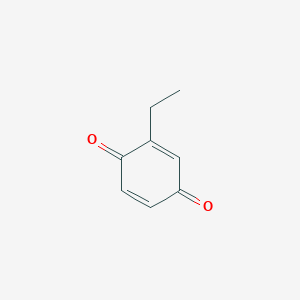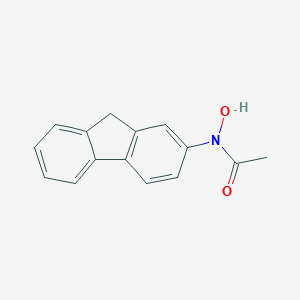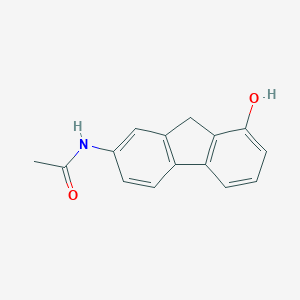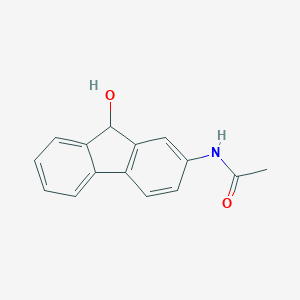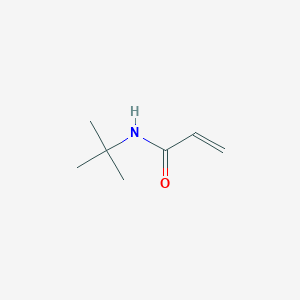
N-Tert-butylacrylamide
Übersicht
Beschreibung
N-Tert-butylacrylamide (nTBA) is a hydrophobic acrylamide . It is a solid at room temperature and has limited solubility in both ethanol (EtOH) and water . It is used as a monomer in the synthesis of polymers .
Synthesis Analysis
N-Tert-butylacrylamide can be synthesized by the Ritter reaction, optimized by using N-tert-butyl acetate and acetic acid . It has been used in the preparation of poly(nTBA) based copolymeric hydrogels for bovine serum albumin . In one study, a graft copolymer was synthesized using the free radical method with N-tertiary butylacrylamide monomer on chitosan, an environmentally friendly polymer .
Molecular Structure Analysis
The linear formula of N-Tert-butylacrylamide is CH2=CHCONHC(CH3)3 . It has a molecular weight of 127.18 .
Chemical Reactions Analysis
N-Tert-butylacrylamide can undergo radical polymerization. In one study, it was copolymerized with methyl acrylate (MA) in a semi-batch reaction under various conditions . The copolymerization propagation kinetics were affected by the solvent, with different behaviors observed in ethanol-rich systems and systems with high water content .
Physical And Chemical Properties Analysis
N-Tert-butylacrylamide is a solid with a melting point of 126-129 °C . It is a hydrophobic acrylamide, which means it repels water .
Wissenschaftliche Forschungsanwendungen
Radical Copolymerization
nTBA can be used in the radical copolymerization with methyl acrylate (MA) in water and ethanol . This process is of commercial interest as it helps in the transition of the synthetic polymer industry from the use of organic solvents to aqueous media . The copolymer product can be successfully synthesized without significant drifts in product molar masses or composition .
Hydrogel Synthesis
nTBA, along with acrylamide (AAm), can be used to synthesize a series of novel temperature-sensitive hydrogels . These hydrogels are polymerized by free-radical crosslinking copolymerization . The poly (ethylene glycol) (PEG) with different molecular weights is used as the porogen .
Drug Delivery Systems
nTBA is a temperature-sensitive monomer that can potentially be used in drug delivery systems . The temperature sensitivity of nTBA makes it a suitable candidate for controlled drug release applications .
Dewatering of Proteins
nTBA can be used in the dewatering of proteins . This application is particularly useful in the biotechnology industry where protein purification is a common requirement .
Immobilization of Cells
nTBA can be used in the immobilization of cells . This is a crucial process in various fields such as tissue engineering and biocatalysis .
6. Preparation of Poly (nTBA) Based Copolymeric Hydrogels nTBA can be used in the preparation of poly (nTBA) based copolymeric hydrogels for bovine serum albumin . This application is particularly relevant in the field of biomedical research .
Wirkmechanismus
Target of Action
N-Tert-butylacrylamide (NtBA) is a hydrophobic acrylamide . It is a temperature-sensitive monomer that can be potentially used in drug delivery systems, dewatering of proteins, and immobilization of cells . The primary targets of NtBA are the cells or tissues where the drug delivery or other applications are intended.
Mode of Action
NtBA interacts with its targets primarily through the formation of polymeric structures. It can be polymerized by free-radical crosslinking copolymerization . The resulting polymers can form hydrogels, which are used in various applications such as drug delivery . The interaction of NtBA with its targets can result in changes in the physical properties of the target cells or tissues, such as their hydration state .
Biochemical Pathways
The biochemical pathways affected by NtBA are primarily related to its polymerization and the formation of hydrogels . The polymerization process involves the reaction of NtBA with other monomers, leading to the formation of polymeric chains. These chains can then crosslink to form a hydrogel, which can absorb large amounts of water and swell . The swelling and deswelling of the hydrogel can affect various biochemical processes in the target cells or tissues.
Pharmacokinetics
The hydrogel can control the release of the drug, potentially improving its bioavailability .
Result of Action
The molecular and cellular effects of NtBA’s action are primarily related to its ability to form hydrogels. These hydrogels can control the release of drugs, leading to a more targeted and efficient drug delivery . Additionally, the swelling and deswelling of the hydrogels can affect the physical properties of the target cells or tissues .
Action Environment
The action of NtBA and the properties of the resulting hydrogels can be influenced by various environmental factors. For example, the temperature can affect the swelling and deswelling behavior of the hydrogels . Additionally, the presence of other substances, such as electrolytes, can also affect the properties of the hydrogels .
Safety and Hazards
Zukünftige Richtungen
N-Tert-butylacrylamide has potential applications in drug delivery systems, dewatering of proteins, and immobilization of cells . It can also be used in the preparation of poly(nTBA) based copolymeric hydrogels for bovine serum albumin . There is ongoing research into its use in the synthesis of temperature-sensitive hydrogels .
Eigenschaften
IUPAC Name |
N-tert-butylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-6(9)8-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJDMUEHUHAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25267-41-8 | |
| Record name | Poly(N-tert-butylacrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1040114 | |
| Record name | tert-Butylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | 2-Propenamide, N-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-Tert-butylacrylamide | |
CAS RN |
107-58-4 | |
| Record name | tert-Butylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-TERT-BUTYLACRYLAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, N-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-TERT-BUTYLACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ13FSH48K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: - Molecular formula: C₇H₁₃NO- Molecular weight: 127.19 g/mol- Spectroscopic data: - 1H NMR (CDCl3): δ 1.2 (s, 9H, (CH3)3C), 5.4 (d, 1H, CH2=C), 5.7 (d, 1H, CH2=C), 6.2 (br s, 1H, NH) [] - FTIR: characteristic peaks for amide and vinyl groups []
A: Incorporating NtBA into copolymers allows for fine-tuning of the LCST, enhancing hydrophobicity, and improving mechanical properties compared to pure poly(N-isopropylacrylamide) (PNIPAM) hydrogels. [, , , , ]
A: NtBA can be polymerized using various techniques, including free radical polymerization, [, , ] controlled radical polymerization techniques like RAFT, [, , ] and nitroxide-mediated polymerization (NMP). [, ]
A: NtBA exhibits different reactivity ratios depending on the comonomer used. For example, in copolymerization with N-isopropylacrylamide (NIPAM), NtBA shows a lower reactivity ratio than NIPAM, leading to a higher incorporation of NIPAM in the copolymer. [] In contrast, NtBA has a higher reactivity ratio than 7-acryloyloxy-4-methyl coumarin (AMC) in their copolymerization. []
A: Increasing the NtBA content in PNIPAM copolymers generally lowers the LCST due to the increased hydrophobicity provided by the tert-butyl group. [, , ]
A: While often studied in aqueous environments, the behavior of NtBA-based copolymers can be modified in other solvents. For example, in a mixture of water and methanol, the hydrogen bonding interactions change during the coil-globule transition, as observed through micro ATR-FTIR spectroscopy. []
A: NtBA-based polymers are being explored for controlled drug delivery applications due to their ability to release loaded drugs in a temperature-controlled manner. [, ]
A: Yes, NtBA has been successfully incorporated into surface coatings to create thermoresponsive substrates for cell culture. These surfaces allow for cell sheet harvesting without the need for enzymatic detachment. [, , ]
A: The solubility of NtBA has been experimentally determined in various solvents at different temperatures using methods like the synthetic method. []
A: Molecular dynamics simulations can be used to study the interactions between NtBA-based copolymers and proteins, shedding light on their binding mechanisms and potential for applications such as protein affinity reagents. []
ANone: Various techniques are employed for characterization, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

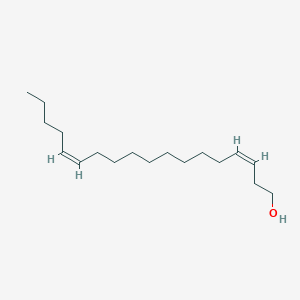


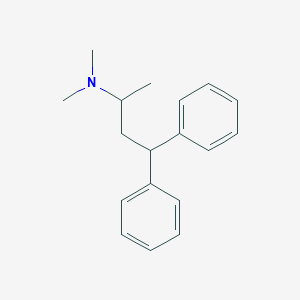

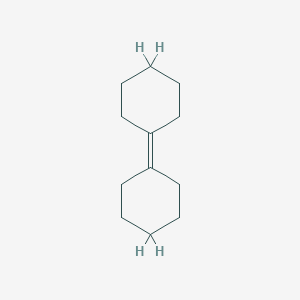
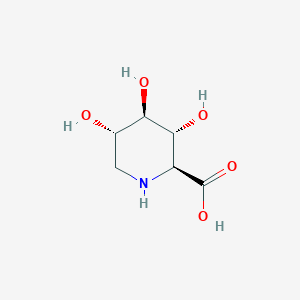
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)
